molecular formula C7H14O3 B1278469 (+)-tert-Butyl D-lactate CAS No. 68166-83-6

(+)-tert-Butyl D-lactate

Cat. No.: B1278469
CAS No.: 68166-83-6
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-RXMQYKEDSA-N
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Description

(+)-tert-Butyl D-lactate is an organic compound that belongs to the class of lactates. It is the ester of D-lactic acid and tert-butyl alcohol. This compound is known for its chiral properties, making it significant in various chemical and industrial applications. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Mechanism of Action

Target of Action

The primary targets of (+)-tert-Butyl D-lactate, also known as TERT-BUTYL ®-(+)-LACTATE, are proteins in the body that undergo lactylation, a newly proposed epigenetic modification . This compound interacts with these proteins and modifies their function, playing a crucial role in energy metabolism and signaling in tissues under both physiological and pathological conditions .

Mode of Action

This compound interacts with its targets by driving the lactylation modifications of histone lysine residues, which directly stimulate gene transcription from chromatin . This modification process could be driven by lactate . The increasing lactylation levels require both exogenous and endogenous lactate syntheses .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits mitochondrial oxidative phosphorylation and increases glycolysis under hypoxic settings, which increase both intracellular lactate and protein lactation levels . This results in metabolic reorganization and epigenetic modifications, with pleiotropic consequences in several disorders .

Pharmacokinetics

Lactate, the molecule from which it is derived, is known to be rapidly produced during periods of intense exercise and increased atp demand

Result of Action

The action of this compound has molecular and cellular effects. It has been found to be crucial for energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Its expression level has been demonstrated to be correlated with the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the excitation of neurons by electrical stimulation, activation of PI3K/Akt pathway by infection, local ischemia, or reperfusion promoting the secretion of inflammatory factors, and deposition of amyloid-β plaques can affect the concentration of lactate and further influence the level of histone lactylation . These factors may have significant implications for the effectiveness of this compound in different physiological and pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-tert-Butyl D-lactate can be synthesized through the esterification of D-lactic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where D-lactic acid and tert-butyl alcohol are passed over an acid catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(+)-tert-Butyl D-lactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to D-lactic acid and tert-butyl alcohol.

    Oxidation: The compound can be oxidized to produce corresponding lactones or acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding D-lactol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: D-lactic acid and tert-butyl alcohol.

    Oxidation: Lactones or carboxylic acids.

    Reduction: D-lactol.

    Substitution: Various ester derivatives.

Scientific Research Applications

(+)-tert-Butyl D-lactate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Serves as a substrate in enzymatic studies to understand the specificity and mechanism of esterases and lipases.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Employed in the production of biodegradable polymers and as a solvent in various chemical processes.

Comparison with Similar Compounds

(+)-tert-Butyl D-lactate can be compared with other similar compounds, such as:

    Methyl D-lactate: Similar ester of D-lactic acid but with a methyl group instead of a tert-butyl group. It is less sterically hindered and more reactive.

    Ethyl D-lactate: Another ester of D-lactic acid with an ethyl group. It has intermediate steric hindrance and reactivity compared to methyl and tert-butyl esters.

    Propyl D-lactate: Ester of D-lactic acid with a propyl group. It has higher steric hindrance than methyl and ethyl esters but lower than tert-butyl esters.

The uniqueness of this compound lies in its high steric hindrance due to the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMVXXFAJGOQO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449515
Record name (+)-tert-Butyl D-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68166-83-6
Record name (+)-tert-Butyl D-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is (+)-tert-butyl D-lactate less effective than isopropanol in initiating the ring-opening polymerization of trimethylene carbonate with the tin(II) amido complexes?

A1: The research paper demonstrates that while the addition of isopropanol activates tin(II) amido complexes (1-4) for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), using this compound results in negligible activity []. This suggests that the steric bulk of the tert-butyl group in this compound may hinder its coordination to the tin center and subsequent reaction with TMC, thus preventing efficient initiation of the polymerization process.

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